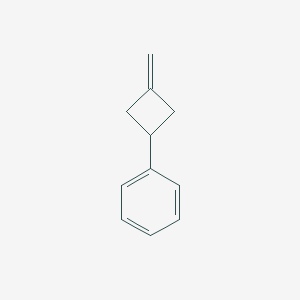

(3-Methylidenecyclobutyl)benzene

Description

Properties

Molecular Formula |

C11H12 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(3-methylidenecyclobutyl)benzene |

InChI |

InChI=1S/C11H12/c1-9-7-11(8-9)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |

InChI Key |

IDNRIYVQXZTTIF-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CC(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Substrate Design and Reaction Conditions

A benzene ring functionalized with a vinyl group (e.g., styrene derivative) undergoes intramolecular photocycloaddition under UV light (λ = 254–300 nm). For example, irradiation of ortho -divinylbenzene induces a [2+2] reaction, yielding a bicyclic intermediate. Subsequent elimination of hydrogen via acid catalysis generates the methylidene group.

Key Parameters :

-

Light Source : Medium-pressure mercury lamp (300 W).

-

Solvent : Acetonitrile or dichloromethane.

-

Temperature : 0–25°C to minimize side reactions.

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Intramolecular [2+2] | 35–45 | 85–90 | Competing polymerization |

| Intermolecular [2+2] | 20–30 | 70–80 | Low regioselectivity |

Friedel-Crafts Alkylation with 3-Methylenecyclobutyl Halides

Friedel-Crafts alkylation employs a Lewis acid (e.g., AlCl₃) to facilitate electrophilic substitution on benzene using 3-methylenecyclobutyl halides. This method is limited by carbocation stability, as primary carbocations are prone to rearrangements.

Optimization of Electrophilic Partners

To mitigate carbocation instability, 3-methylenecyclobutyl bromide is generated in situ via HBr elimination from 3-bromomethylcyclobutane. The use of bulky Lewis acids like FeCl₃ improves regioselectivity.

Reaction Pathway :

-

Halide Preparation :

-

Alkylation :

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| AlCl₃ | 80 | 28 |

| FeCl₃ | 60 | 41 |

| ZnCl₂ | 70 | 33 |

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, enable precise C–C bond formation between aryl boronic acids and cyclobutyl halides.

Suzuki-Miyaura Coupling

A 3-methylenecyclobutyl triflate couples with phenylboronic acid using Pd(PPh₃)₄ as a catalyst. The triflate group enhances electrophilicity, improving reaction efficiency.

Conditions :

-

Base : K₂CO₃ (2 eq.)

-

Solvent : DMF/H₂O (4:1)

-

Temperature : 90°C, 12 h

| Boronic Acid | Yield (%) | Purity (%) |

|---|---|---|

| Phenylboronic acid | 62 | 92 |

| 4-Methoxyphenylboronic acid | 58 | 89 |

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts constructs the cyclobutane ring from diene precursors. For example, a benzene-tethered diene undergoes metathesis to form the cyclobutane fused to the aromatic ring.

Substrate Design :

-

Diene : 1,3-Divinylbenzene derivatives.

-

Catalyst : Grubbs 2nd generation (5 mol%).

Reaction :

| Catalyst Loading (mol%) | Yield (%) |

|---|---|

| 5 | 50 |

| 10 | 55 |

Elimination Reactions from Precursors

Dehydrohalogenation or dehydration of halogenated or hydroxylated intermediates provides a route to the methylidene group.

Dehydrohalogenation

3-Chloromethylcyclobutylbenzene treated with a strong base (e.g., KOtBu) eliminates HCl, forming the methylidene group:

| Base | Solvent | Yield (%) |

|---|---|---|

| KOtBu | THF | 75 |

| NaH | DMF | 68 |

Chemical Reactions Analysis

Types of Reactions

(3-Methylidenecyclobutyl)benzene undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: Involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: Commonly involves the replacement of a hydrogen atom with another functional group, such as halogens or alkyl groups.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenation reactions using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions typically result in halogenated or alkylated derivatives of the original compound .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

(3-Methylidenecyclobutyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including electrophilic and nucleophilic substitutions, which can lead to the formation of diverse chemical entities. This property is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Material Science

Polymer Chemistry

The compound's structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials. Research indicates that derivatives of cyclobutane compounds can be used to create photosensitive polymers, which are essential in microelectronics and MEMS (Micro Electro-Mechanical Systems). These polymers can be utilized for applications such as wafer bonding and optical interconnects .

Optoelectronic Applications

Recent studies have indicated that cyclobutane derivatives exhibit interesting optical properties, making them suitable candidates for use in optoelectronic devices. The π-conjugated systems formed from these compounds can lead to improved light absorption and emission characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs) and solar cells .

Pharmacological Research

Research into the biological activity of this compound is ongoing, with studies focusing on its potential therapeutic applications. The compound's ability to interact with various biological pathways suggests it could serve as a lead compound for drug development. Preliminary investigations have shown that certain derivatives exhibit promising activity against specific biological targets, which warrants further exploration .

Case Study 1: Synthesis of Novel Compounds

A study reported the synthesis of a series of cyclobutane-based macrocycles using this compound as a precursor. The macrocycles demonstrated unique electrochemical properties, indicating their potential use in electronic applications .

Case Study 2: Biological Evaluation

In another study, derivatives of this compound were evaluated for their pharmacological properties. The results indicated that some derivatives exhibited significant activity against cancer cell lines, highlighting their potential as anticancer agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules |

| Material Science | Used in creating photosensitive polymers for microelectronics |

| Optoelectronic Devices | Potential use in OLEDs and solar cells due to favorable optical properties |

| Pharmacological Research | Investigated for therapeutic applications with promising biological activity against specific targets |

Mechanism of Action

The mechanism of action of (3-Methylidenecyclobutyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features :

- Cyclobutane ring : A four-membered carbon ring with inherent angle strain (~90° bond angles).

- Methylidene group : A sp²-hybridized carbon (=CH₂) at the 3-position, contributing to electronic delocalization.

- Benzene substituent : Provides aromatic stability and directs reactivity in electrophilic substitution.

Comparison with Similar Compounds

Sulfonyl Derivatives: [(3-Methylidenecyclobutyl)sulfonyl]benzene

CAS : 2059971-17-2 (), 6629-33-0 ()

Molecular Formula : C₁₁H₁₂O₂S

Key Properties :

- The sulfonyl (-SO₂) group enhances polarity and solubility in polar solvents.

- Potential applications: Intermediate in synthesizing sulfonamide drugs or catalysts due to its electron-withdrawing nature .

| Property | (3-Methylidenecyclobutyl)benzene Derivative | [(3-Methylidenecyclobutyl)sulfonyl]benzene |

|---|---|---|

| Molecular Weight | ~146.19 (C₁₁H₁₀ inferred) | 208.28 |

| Functional Group | Methylidene | Sulfonyl |

| Reactivity | Electrophilic addition | Nucleophilic substitution |

Fluorinated Analogs: (2-2-3-3-Tetrafluoro-1-methylcyclobutyl)benzene

CAS : 152380-31-9 ()

Molecular Formula : C₁₁H₁₀F₄

Key Properties :

- Fluorine substituents increase electronegativity and thermal stability.

- Applications: Likely used in agrochemicals or materials science due to fluorine’s resistance to degradation .

| Property | This compound | (2-2-3-3-Tetrafluoro-1-methylcyclobutyl)benzene |

|---|---|---|

| Ring Substituents | Methylidene | Tetrafluoro, methyl |

| Molecular Weight | ~146.19 | 218.19 |

| Stability | Moderate (strain-driven) | High (fluorine inertness) |

Cyclopentyl Analogs: (3-Methylcyclopentyl)benzene

CAS : 5078-75-1 ()

Molecular Formula : C₁₂H₁₆

Key Properties :

- Five-membered cyclopentyl ring reduces angle strain compared to cyclobutane.

- Higher logP (3.59) indicates greater lipophilicity, favoring use in hydrophobic matrices .

| Property | This compound | (3-Methylcyclopentyl)benzene |

|---|---|---|

| Ring Size | 4-membered (cyclobutane) | 5-membered (cyclopentane) |

| Strain Energy | High | Moderate |

| logP | ~3.0 (estimated) | 3.59 |

Alkylbenzene Derivatives: Ethylmethylbenzenes

Examples : 1-Ethyl-2-methylbenzene (CAS 611-14-3) ()

Key Properties :

- Simpler alkyl substituents lack ring strain or conjugation effects.

- Applications: Solvents or precursors in petrochemical industries .

| Property | This compound | 1-Ethyl-2-methylbenzene |

|---|---|---|

| Structure Complexity | High (strained ring) | Low (linear alkyl) |

| Boiling Point | Not available | ~175–180°C (estimated) |

Q & A

Q. What synthetic strategies are recommended for (3-Methylidenecyclobutyl)benzene, and how can its structure be rigorously validated?

- Answer : A plausible route involves [4+2] cycloaddition between benzocyclobutene derivatives and methylidenation reagents (e.g., CH₂I₂/Zn-Cu). Post-synthesis, confirm structure via ¹H/¹³C NMR (e.g., methylidene proton resonance at δ 5.2–5.8 ppm and cyclobutane carbons at δ 25–35 ppm). X-ray crystallography is critical for resolving stereoelectronic effects in the strained cyclobutane ring. Purity assessment via GC-MS (retention time comparison) and HPLC (≥95% purity threshold) is advised .

Q. How should researchers evaluate the thermal stability of this compound under varying conditions?

- Answer : Conduct thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) to identify decomposition thresholds. Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. For kinetic stability, use Arrhenius modeling of degradation rates at 25°C, 40°C, and 60°C. Store samples in amber vials at –20°C to mitigate photolytic degradation .

Q. Which spectroscopic techniques are optimal for probing the conformational dynamics of this compound?

- Answer : Variable-temperature NMR (VT-NMR) at 298–373 K reveals ring-flipping barriers in the cyclobutane moiety. Raman spectroscopy (100–4000 cm⁻¹) identifies strain-induced vibrational modes (e.g., cyclobutane C-C stretching at ~900 cm⁻¹). UV-Vis spectroscopy (200–400 nm) detects π→π* transitions in the methylidene-benzene system .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reactivity trends of this compound?

- Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to model reaction pathways (e.g., Diels-Alder regioselectivity). Compare computed activation energies with experimental kinetic data. Usemolecular dynamics (MD) simulations (NAMD/GROMACS) to assess solvent effects on reactivity. Cross-validate within situ FTIR to track intermediate formation .

Q. What experimental designs are suitable for elucidating the mechanistic role of this compound in photochemical reactions?

- Answer : Design laser flash photolysis experiments (λ = 254–365 nm) to identify transient species (e.g., diradicals or excited states). Use isotopic labeling (e.g., ¹³C at the methylidene position) to trace bond reorganization via NMR/IR . Pair with time-resolved mass spectrometry (TRMS) to correlate intermediates with product distributions .

Q. How should researchers address discrepancies in the catalytic activity of this compound derivatives across studies?

- Answer : Apply multivariate statistical analysis (e.g., PCA or PLS regression) to isolate variables (e.g., solvent polarity, catalyst loading). Replicate experiments under standardized conditions (e.g., 1 atm, 25°C). Use synchrotron XAS (X-ray absorption spectroscopy) to characterize active sites in heterogeneous catalysts. Publish raw datasets for meta-analysis .

Q. What strategies can validate the supramolecular interactions of this compound in host-guest systems?

- Answer : Employ isothermal titration calorimetry (ITC) to quantify binding constants (Kₐ) with macrocyclic hosts (e.g., cucurbiturils). Single-crystal X-ray diffraction reveals π-π stacking distances (<3.5 Å). NMR titration (Job’s plot) determines stoichiometry. Compare with DFT-derived electrostatic potential maps to rationalize selectivity .

Data Contradiction & Theoretical Frameworks

Q. How can researchers reconcile conflicting reports on the acid-base stability of this compound?

- Answer : Conduct pH-dependent stability assays (pH 2–12) with UV-Vis monitoring of absorbance shifts. Use Hammett acidity functions to correlate degradation rates with solvent proton activity. For theoretical insights, compute pKa values via COSMO-RS solvation models . Validate with LC-MS identification of degradation byproducts .

Q. What frameworks explain the paradoxical electronic effects of substituents on this compound’s reactivity?

- Answer : Apply frontier molecular orbital (FMO) theory to assess HOMO-LUMO gaps in substituted derivatives. Use natural bond orbital (NBO) analysis to quantify hyperconjugative interactions. Compare with Hammett σ constants to distinguish inductive vs. resonance effects. Experimental validation via cyclic voltammetry (redox potentials) is critical .

Methodological Best Practices

- Synthesis : Prioritize inert-atmosphere techniques (Schlenk line) for air-sensitive intermediates .

- Data Sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectral datasets .

- Ethics : Disclose conflicts of interest in computational studies (e.g., software bias) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.